molecular formula C23H15BrN2O6 B12455597 5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B12455597
M. Wt: 495.3 g/mol
InChI Key: HWTZRWACHNZQLE-UHFFFAOYSA-N
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Description

5-BROMO-2-[2-(2-METHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-[2-(2-METHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by the introduction of the methoxyphenyl group through a substitution reaction. The phthalimide moiety is then introduced via a cyclization reaction. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-[2-(2-METHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of debrominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-BROMO-2-[2-(2-METHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-BROMO-2-[2-(2-METHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades by interacting with key proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyphenyl mesylate
  • Tris(5-bromo-2-methoxyphenyl)antimony
  • 5-Bromo-4-formyl-2-methoxyphenyl acetate

Uniqueness

Compared to similar compounds, 5-BROMO-2-[2-(2-METHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID is unique due to its combination of a bromine atom, methoxyphenyl group, and phthalimide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H15BrN2O6

Molecular Weight

495.3 g/mol

IUPAC Name

5-bromo-2-[[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C23H15BrN2O6/c1-32-19-5-3-2-4-18(19)26-21(28)14-8-6-12(10-15(14)22(26)29)20(27)25-17-9-7-13(24)11-16(17)23(30)31/h2-11H,1H3,(H,25,27)(H,30,31)

InChI Key

HWTZRWACHNZQLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Origin of Product

United States

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